3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate
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Overview
Description
3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate is an organic compound with the molecular formula C24H26FNO2. It is a white solid that is soluble in organic solvents such as dichloromethane, ether, and chloroform . This compound is primarily used as a reagent or intermediate in organic synthesis, particularly in the synthesis of aromatic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate can be achieved through various synthetic routes. One common method involves the esterification of benzoic acid with trans-4-(4-butylcyclohexyl)benzoic acid and 3-fluoro-4-cyanophenol . The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Sodium methoxide; polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex aromatic compounds.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate
- 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)benzoate
- 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)benzoate
Uniqueness
3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a fluorophenyl group and a butylcyclohexyl group makes it particularly useful in the synthesis of specialized aromatic compounds and advanced materials .
Properties
Molecular Formula |
C23H27FO2 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(3-fluorophenyl) 4-(4-butylcyclohexyl)benzoate |
InChI |
InChI=1S/C23H27FO2/c1-2-3-5-17-8-10-18(11-9-17)19-12-14-20(15-13-19)23(25)26-22-7-4-6-21(24)16-22/h4,6-7,12-18H,2-3,5,8-11H2,1H3 |
InChI Key |
OIOVYKKOGZMSSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC(=CC=C3)F |
Origin of Product |
United States |
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